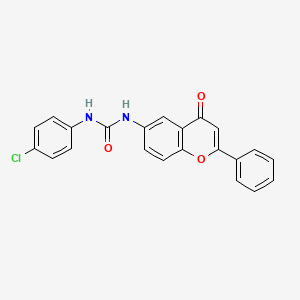
1-(4-chlorophenyl)-3-(4-oxo-2-phenyl-4H-chromen-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-3-(4-oxo-2-phenyl-4H-chromen-6-yl)urea, also known as CPOU, is a chemical compound that has been widely studied for its potential therapeutic applications. CPOU is a urea derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Scientific Research Applications
Urea Biosensors: A Comprehensive Review
Urea, a compound related to the query, is utilized extensively in biosensors for detecting and quantifying urea concentration in various applications. Urea biosensors use enzyme urease as a bioreceptor element, integrating different materials like nanoparticles and conducting polymers for enzyme immobilization. These biosensors have significant applications in medical diagnostics and environmental monitoring, showcasing the versatility of urea in scientific research (S. Botewad et al., 2021).
Urease Inhibitors: Potential Drugs for Gastric and Urinary Tract Infections
Research on urease inhibitors, which could be structurally related to the query compound, has identified their potential as drugs for treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. This highlights the therapeutic potential of compounds targeting urease activity, offering a path for developing new treatments for significant health issues (Paulina Kosikowska & Łukasz Berlicki, 2011).
Ureas in Drug Design
Ureas are integral in drug design due to their unique hydrogen bonding capabilities, serving as key functional groups in small molecules for a broad range of bioactivities. The incorporation of urea derivatives in medicinal chemistry is an active area of research, emphasizing the structural and functional versatility of urea compounds in modulating biological targets (A. Jagtap et al., 2017).
Chlorophenols: Environmental Impact and Toxicity
Chlorophenols, another group related to the query compound, are extensively reviewed for their environmental impact and toxicity. These compounds, arising from industrial activities, pose significant environmental and health risks due to their persistence and bioaccumulation. Research into chlorophenols' fate and effects underscores the need for monitoring and mitigating their presence in the environment, reflecting the broader concerns associated with chlorophenyl compounds (Yaqi Peng et al., 2016).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-oxo-2-phenylchromen-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-15-6-8-16(9-7-15)24-22(27)25-17-10-11-20-18(12-17)19(26)13-21(28-20)14-4-2-1-3-5-14/h1-13H,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQWFDFFLXHGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

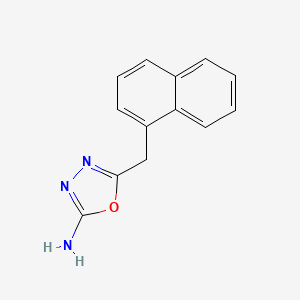
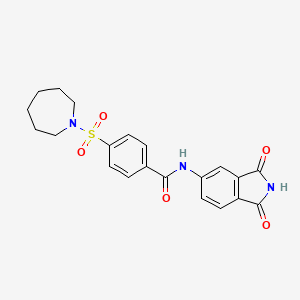
![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/structure/B3015103.png)
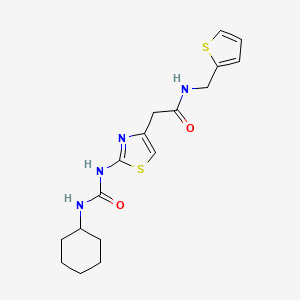
![8-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3015107.png)
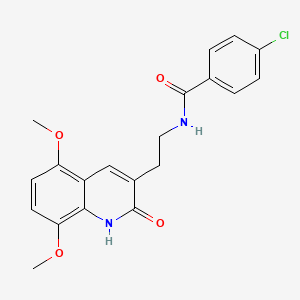
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3015112.png)
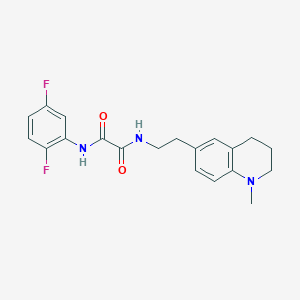
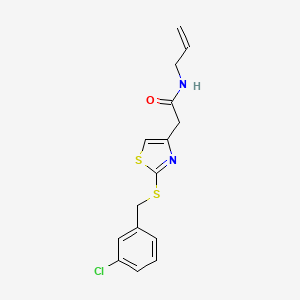
![N-[(2,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline](/img/structure/B3015116.png)
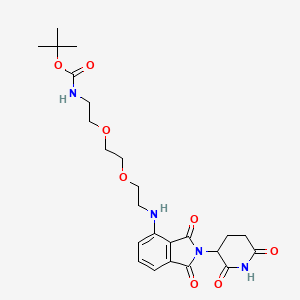
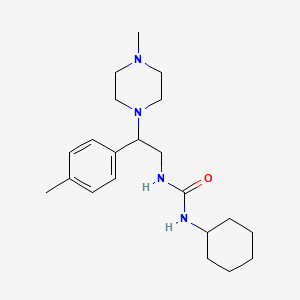
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3015122.png)
